2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one
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Overview
Description
2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-naphthol, which is then nitrated to introduce the nitro group. The nitrated naphthol is then subjected to cyclization reactions to form the chromone structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromone ring can be reduced to form dihydrochromones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of catalysts such as palladium on carbon.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Dihydrochromones: Resulting from the reduction of the chromone ring.
Substituted chromones: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chromone structure can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)chromone: Lacks the nitro group, making it less reactive.
6-Nitrochromone: Does not have the naphthalene ring, resulting in different biological activities.
2-Naphthylamine: Contains an amino group instead of a nitro group, leading to different chemical properties.
Uniqueness
2-(Naphthalen-2-yl)-6-nitro-4H-chromen-4-one is unique due to the presence of both the naphthalene ring and the nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
89720-61-6 |
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Molecular Formula |
C19H11NO4 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-naphthalen-2-yl-6-nitrochromen-4-one |
InChI |
InChI=1S/C19H11NO4/c21-17-11-19(14-6-5-12-3-1-2-4-13(12)9-14)24-18-8-7-15(20(22)23)10-16(17)18/h1-11H |
InChI Key |
YIIOWDXTQXQZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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